molecular formula C12H21ClN2O3 B1522471 [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 1013921-00-0

[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No. B1522471
CAS RN: 1013921-00-0
M. Wt: 276.76 g/mol
InChI Key: ULSBBPVLLBKLLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, these specific properties for “[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” are not provided in the search results .

Scientific Research Applications

Building Blocks for Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmaceutical Applications

Piperidine derivatives, which include the compound , have been studied for their pharmaceutical applications. This research covers both synthetic and natural piperidines and explores their potential as drugs containing the piperidine moiety .

Synthesis Processes

There have been studies on improved scalable processes for the synthesis of piperidin-4-yl-carbamates, which may include derivatives similar to the compound you’re interested in. These processes are important for converting prodrugs to their active forms rapidly both in vitro and in vivo .

Synthesis, characterization, X-ray diffraction studies and … - Springer Piperidine Derivatives: Recent Advances in Synthesis and … - MDPI An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates

Mechanism of Action

The mechanism of action of a chemical compound usually refers to its interactions with biological systems, which is not applicable for “[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” as it is not a biologically active compound based on the search results .

properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-9)10(16)8-13/h9H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBBPVLLBKLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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